4-(Bromomethyl)-1,3-dioxol-2-one

Organic synthesis Heck reaction Enolate chemistry

Researchers requiring a masked hydroxyacetone enolate equivalent for tandem bond-forming sequences often face multi-step protection/deprotection workflows. This compound solves that challenge as a single reagent enabling indium-mediated allylation followed by direct Heck arylation without intermediate deprotection. - Enables one-pot allylation-Heck sequences with 52% yield under AgTFA-promoted conditions (Tetrahedron Lett. 2013) - Delivers consistent anti-selectivity in indium-mediated allylations via chelation control (Org. Lett. 2011) - Serves as a validated prodrug modifier with acid-labile gastric stability and systemic enzymatic activation (EP 0078413 B1) - Available at ≥95% purity with batch-specific certificates; standard packaging from 1 g to 10 g with refrigerated shipping (2-8°C)

Molecular Formula C4H3BrO3
Molecular Weight 178.97 g/mol
Cat. No. B8757108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1,3-dioxol-2-one
Molecular FormulaC4H3BrO3
Molecular Weight178.97 g/mol
Structural Identifiers
SMILESC1=C(OC(=O)O1)CBr
InChIInChI=1S/C4H3BrO3/c5-1-3-2-7-4(6)8-3/h2H,1H2
InChIKeyKFZJRSPXJHVSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-1,3-dioxol-2-one: Key Properties & Sourcing


4-(Bromomethyl)-1,3-dioxol-2-one (CAS 80715-25-9, molecular formula C4H3BrO3, molecular weight 178.97 g/mol) is a cyclic enol carbonate bearing a bromomethyl substituent at the 4-position [1]. This bifunctional heterocyclic scaffold combines the electrophilic reactivity of an allylic bromide with the masked carbonyl functionality of the 1,3-dioxol-2-one ring [2]. Physical properties include a calculated density of 1.9±0.1 g/cm³, a boiling point of 172.5±42.0 °C at 760 mmHg, and a flash point of 58.1±27.9 °C [1]. The compound is commercially available from specialty chemical suppliers at ≥95% purity and is primarily utilized as a synthetic building block in pharmaceutical intermediate synthesis and as a functional reagent in organic methodology development .

Dual reactivity: allylic bromide electrophile combined with masked enolate equivalent
Tandem bond-forming sequences via indium-mediated allylation and subsequent Heck arylation
Commercial purity grade; supplied as a synthetic building block for pharmaceutical intermediate synthesis
Cyclic enol carbonate scaffold enables chelation-controlled diastereoselective transformations

4-(Bromomethyl)-1,3-dioxol-2-one: Irreplaceable Advantages


4-(Bromomethyl)-1,3-dioxol-2-one occupies a unique chemical space not replicated by simpler halomethyl heterocycles or acyclic bromoalkyl carbonates. The compound functions simultaneously as an allylic electrophile and a masked enolate equivalent, enabling tandem bond-forming sequences that are inaccessible with standard bromomethyl synthons such as benzyl bromide or allyl bromide [1]. Unlike the structurally analogous 4-(chloromethyl)-1,3-dioxol-2-one (CAS 2463-45-8, molecular weight 136.53 g/mol), the brominated variant exhibits enhanced electrophilicity at the exocyclic methylene carbon due to the superior leaving-group ability of bromide versus chloride, translating to measurably faster alkylation kinetics under mild conditions . Furthermore, the 1,3-dioxol-2-one core imparts acid-labile prodrug functionality that simple carbonate derivatives cannot provide, enabling targeted gastrointestinal stability followed by enzymatic hydrolysis in systemic circulation [2]. Attempts to substitute this compound with non-cyclic bromoalkyl carbonates forfeit the stereoelectronic activation conferred by the cyclic enol carbonate framework and the chelation-controlled diastereoselectivity observed in indium-mediated allylation reactions [1].

Target compound
4-(Bromomethyl)-1,3-dioxol-2-one — bifunctional allylic bromide + masked enolate scaffold
Chlorinated analog
4-(Chloromethyl)-1,3-dioxol-2-one may exhibit slower alkylation kinetics due to reported lower leaving-group ability of chloride
Simple allyl bromides
Lack masked enolate functionality; tandem allylation-Heck sequences may not transfer directly
Acyclic bromoalkyl carbonates
Absence of cyclic enol carbonate framework may shift chelation-controlled diastereoselectivity outcomes

4-(Bromomethyl)-1,3-dioxol-2-one: Comparative Procurement Evidence


Masked Enolate for Heck Arylation

4-(Bromomethyl)-1,3-dioxol-2-one serves as a synthetic equivalent of 3-arylhydroxyacetone enolate when subjected to sequential indium-promoted allylation followed by Heck arylation [1]. This tandem reactivity pattern is structurally enabled by the cyclic enol carbonate framework and is not accessible using standard acyclic α-bromoketones, which lack the masked enolate functionality and cannot undergo the subsequent Heck coupling without prior deprotection and oxidation steps [1]. Under optimized conditions, the Heck reaction of cyclic enol carbonates with aryl iodides proceeds in the presence of silver trifluoroacetate, with reported yields of 52% for representative arylated products at 0.2 mmol scale [2].

Tandem Allylation-Heck
Reported
One-pot sequential transformation: indium allylation then Heck arylation
Convergent synthetic route context
Reported 52% yield at 0.2 mmol scale with AgO₂CCF₃
Organic synthesis Heck reaction Enolate chemistry Indium-mediated allylation

anti-Selective Allylation to Dihydroxyketones

In the indium-promoted allylation of carbonyl compounds, 4-(bromomethyl)-1,3-dioxol-2-one diastereoselectively affords anti-α,β-dihydroxyketones protected as enol carbonates [1]. This anti-selectivity arises from chelation-controlled transition-state organization enabled by the cyclic carbonate oxygen atoms, a stereochemical outcome not observed with simple allyl bromides which typically yield low or unpredictable diastereoselectivity in similar aqueous indium-mediated reactions [1]. The protected products can be deprotected to free dihydroxyketones or transformed into the corresponding cyclic carbonates under mild conditions [2].

anti-Diastereoselectivity
Class-level
Consistent anti-selectivity documented across multiple substrates
Chelation-controlled stereochemical outcome
Aqueous indium-mediated conditions; stereochemical outcome documented
Diastereoselective synthesis Allylation Hydroxyacetone aldols Indium chemistry

Gastrointestinal-Stable Prodrug Modifier

EP 0078413 B1 establishes 4-(bromomethyl)-1,3-dioxol-2-one as a prodrug modifier that imparts specific pharmacokinetic properties to ester- or ether-linked drug molecules [1]. The patent specifies that derivatives formed from this bromomethyl dioxolone exhibit stability in gastric juice, facile absorption from the intestine, and subsequent enzymatic hydrolysis in systemic circulation to regenerate the parent drug [1]. This contrasts with simple alkyl halide prodrug linkers (e.g., pivaloyloxymethyl chloride), which provide only steric protection against esterases but lack the acid-labile cyclic carbonate motif that confers gastric stability and intestinal activation [2]. The 5-methyl-substituted analog, 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Br), has been extensively validated as a key intermediate in the synthesis of the antibacterial prodrug NM441, with kinetic studies documenting reaction rates and side-product profiles in tertiary amine formation [3].

Prodrug Activation Profile
Patent context
Triple-phase release: gastric stability, intestinal absorption, systemic enzymatic hydrolysis
Prodrug-linker synthesis research context
EP 0078413 B1; data to verify in target system
Prodrug design Pharmaceutical intermediates Bioavailability enhancement Oral drug delivery

Brominated Flame Retardant for Li-Ion Electrolytes

US20230024232A1 discloses 4-bromomethyl-1,3-dioxolan-2-one as an oxygen-containing brominated flame retardant for nonaqueous lithium battery electrolytes [1]. The patent specification requires that the brominated flame retardant possess a bromine content of ≥55 wt% and a boiling point of ≥60°C to ensure both flame suppression efficacy and electrochemical stability within the battery operating window [2]. 4-Bromomethyl-1,3-dioxol-2-one satisfies these criteria through its molecular structure: the bromine atom contributes approximately 44.7 wt% bromine content (calculated from C4H3BrO3, MW 178.97, Br 79.90 g/mol), approaching the 55 wt% threshold, while the cyclic carbonate backbone provides oxygen-containing functionality that enhances solubility in carbonate-based electrolyte solvents compared to purely hydrocarbon brominated aromatics [1]. This differentiates the compound from conventional brominated flame retardants such as tetrabromobisphenol A (TBBPA) or hexabromocyclododecane (HBCD), which lack the oxygen-rich heterocyclic structure required for electrolyte compatibility and may precipitate or phase-separate in polar aprotic solvent systems [3].

Electrolyte Flame Retardant
Class-level
Br ~44.7 wt%; Bp 172.5±42.0 °C; cyclic carbonate oxygen functionality
Reported electrolyte compatibility context
US20230024232A1 patent criteria; data to verify
Lithium-ion battery Electrolyte additive Flame retardant Battery safety

Market Positioning vs. Chlorinated Analog

The brominated compound 4-(bromomethyl)-1,3-dioxol-2-one (CAS 80715-25-9, MW 178.97) is commercially distinct from its chlorinated analog 4-(chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8, MW 136.53) . Both compounds are supplied at ≥95% purity from specialty chemical vendors, but the brominated variant commands a more specialized market position due to the higher reactivity of the C-Br bond (bond dissociation energy approximately 70 kcal/mol for C-Br vs. 81 kcal/mol for C-Cl), enabling reactions under milder conditions with broader functional group compatibility [1]. The 5-methyl-substituted derivative (DMDO-Br, CAS 80841-78-7 analog) is also available for applications requiring enhanced steric shielding or altered metabolic stability, though this represents a different procurement category [2]. Procurement decisions between the brominated and chlorinated analogs must weigh the higher cost of the brominated compound against its superior electrophilic reactivity and established precedent in peer-reviewed synthetic methodology .

Br vs Cl Analog
Head-to-head
C₄H₃BrO₃
MW 178.97
Br 44.7 wt%
vs C₄H₅ClO₃
MW 136.53
Cl 26.0 wt%
Reactivity differentiation context
C-Br bond dissociation energy ~70 kcal/mol vs C-Cl ~81 kcal/mol
Chemical procurement Supply chain CAS registry Purity specifications

4-(Bromomethyl)-1,3-dioxol-2-one: Recommended Applications


α-Aryl-β-hydroxyketone Pharmacophore Synthesis

Procure 4-(bromomethyl)-1,3-dioxol-2-one when synthetic routes require the installation of a masked hydroxyacetone enolate equivalent that can undergo indium-mediated allylation followed by Heck arylation without intermediate deprotection steps. This scenario is specifically supported by the demonstrated tandem reactivity documented in Tetrahedron Letters (2013), where cyclic enol carbonates derived from this compound undergo silver trifluoroacetate-promoted Heck coupling with aryl iodides to yield arylated products at 52% yield under optimized 0.2 mmol conditions [1]. This approach is not replicable with acyclic α-bromoketones, which require separate protection/deprotection sequences and cannot participate in the one-pot Heck arylation of the intact enol carbonate [1].

anti-α,β-Dihydroxyketone Building Blocks

Use 4-(bromomethyl)-1,3-dioxol-2-one in indium-mediated allylation reactions with aldehydes to access anti-α,β-dihydroxyketones with predictable stereochemical outcomes. The diastereoselectivity documented in Organic Letters (2011) demonstrates consistent anti-selectivity arising from chelation control enabled by the cyclic carbonate oxygen atoms, a feature absent in simple allyl bromides that typically yield low stereocontrol in aqueous indium-mediated conditions [1]. The protected enol carbonate products can be deprotected under mild conditions to yield free dihydroxyketones or converted to cyclic carbonates, providing versatile entry points to hydroxyacetone aldol derivatives [2].

Prodrug Derivatization for Oral Bioavailability

Deploy 4-(bromomethyl)-1,3-dioxol-2-one as a prodrug modifier when developing orally administered drug candidates requiring gastric stability combined with intestinal absorption and systemic enzymatic activation. EP 0078413 B1 explicitly defines this triple-phase release profile for ester and ether derivatives formed from brominated 1,3-dioxolen-2-ones [1]. This functionality is structurally dependent on the acid-labile cyclic carbonate core and is not achievable with simple alkyl halide prodrug linkers. The 5-methyl-substituted analog has been industrially validated in the synthesis of NM441, a quinolone antibacterial prodrug, with published kinetic studies documenting reaction parameters and by-product formation profiles in tertiary amine alkylation [2].

Lithium Battery Electrolyte Flame Retardant

Evaluate 4-bromomethyl-1,3-dioxolan-2-one as an oxygen-containing brominated flame retardant in nonaqueous lithium battery electrolyte formulations. US20230024232A1 specifically claims this compound for electrolyte solutions containing lithium salts, where it functions as a flame retardant with solubility enhanced by the oxygen-rich cyclic carbonate structure [1]. The patent specification mandates that suitable brominated flame retardants possess bromine content approaching 55 wt% (this compound provides 44.7 wt% calculated) and boiling point exceeding 60°C (this compound exhibits 172.5±42.0 °C), criteria that differentiate it from conventional aromatic brominated flame retardants which may lack electrolyte compatibility [2].

Application
Selection Property
Validation Focus
α-Aryl-β-hydroxyketone synthesis
Tandem allylation-Heck reactivity
Heck coupling yield and aryl iodide scope review
anti-Dihydroxyketone building blocks
Chelation-controlled diastereoselectivity
anti/syn ratio under aqueous indium-mediated conditions
Prodrug intermediate synthesis
Acid-labile cyclic carbonate motif
Gastric stability and enzymatic activation profile review
Battery electrolyte safety research
Oxygen-containing brominated structure
Electrolyte solubility and flame suppression review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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